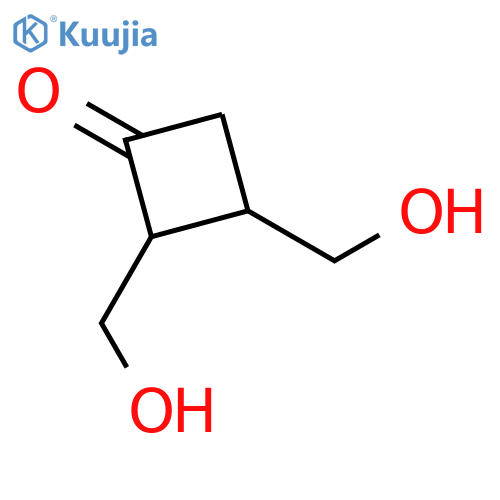Cas no 132203-79-3 ((2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone)

132203-79-3 structure
商品名:(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 化学的及び物理的性質
名前と識別子
-
- (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
- (2R,3R)-2,3-bis(hydroxyMethyl)cyclobutanone
- (2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one
- 132203-79-3
- DTXSID90720402
-
- インチ: InChI=1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
- InChIKey: ZSLPKLFDMZHAFT-RFZPGFLSSA-N
- ほほえんだ: C1C(C(C1=O)CO)CO
計算された属性
- せいみつぶんしりょう: 130.063
- どういたいしつりょう: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201478-1g |
(2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one |
132203-79-3 | 95% | 1g |
$1274 | 2024-08-02 | |
| Chemenu | CM201478-1g |
(2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one |
132203-79-3 | 95% | 1g |
$1274 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804351-1g |
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone |
132203-79-3 | 98% | 1g |
¥10721.00 | 2024-08-09 |
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
132203-79-3 ((2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone) 関連製品
- 65405-68-7(3-(Hydroxymethyl)heptan-2-one)
- 220199-90-6(Cyclohexanone,2-(hydroxymethyl)-, (2S)-)
- 5331-08-8(2-(Hydroxymethyl)cyclohexanone)
- 183616-18-4(3-(hydroxymethyl)cyclobutan-1-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
